molecular formula C11H7FN2O2 B14875583 3-(4-Fluorophenyl)pyrazine-2-carboxylic acid

3-(4-Fluorophenyl)pyrazine-2-carboxylic acid

Cat. No.: B14875583
M. Wt: 218.18 g/mol
InChI Key: IARODXVGZQNGCN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C11H7FN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of a fluorophenyl group attached to the pyrazine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)pyrazine-2-carboxylic acid typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets . Additionally, the pyrazine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)pyrazine-2-carboxylic acid
  • 3-(4-Bromophenyl)pyrazine-2-carboxylic acid
  • 3-(4-Methylphenyl)pyrazine-2-carboxylic acid

Uniqueness

3-(4-Fluorophenyl)pyrazine-2-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom imparts distinct electronic properties, such as increased electronegativity and lipophilicity, which can enhance the compound’s biological activity and stability compared to its analogs .

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

3-(4-fluorophenyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-10(11(15)16)14-6-5-13-9/h1-6H,(H,15,16)

InChI Key

IARODXVGZQNGCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2C(=O)O)F

Origin of Product

United States

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